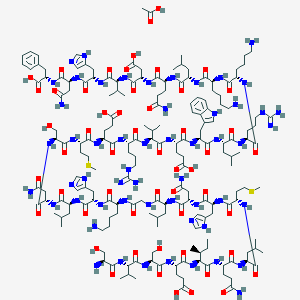

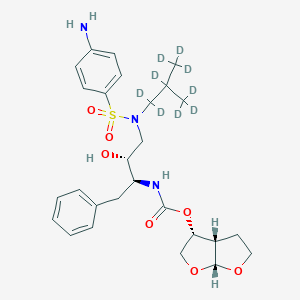

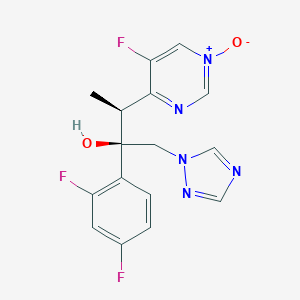

![molecular formula C15H18N2O2 B021702 2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine CAS No. 96331-95-2](/img/structure/B21702.png)

2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine

概要

説明

“2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine” is a chemical compound with the molecular formula C15H18N2O2 and a molecular weight of 258.32 . It is a building block and intermediate in the preparation of certain fluorescent dyes, especially Ca2+ probes .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, a diamine containing softening oxyethylene and isopropylidene linkages was prepared by the reaction of [2,2-bis(4-J3-hydroxyethoxy)phenyl]propane with p-chloronitrobenzene, followed by reduction .Molecular Structure Analysis

The molecular structure of “2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine” consists of a benzo-15-crown-5 ring and 1,2-bis(2-aminophenoxy)ethane side-arm, which contains one imine, one NH2, and two etheric oxygen donors .Physical And Chemical Properties Analysis

“2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine” is an off-white solid that is soluble in ethanol .科学的研究の応用

Chemical Synthesis

Application Summary

“2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine” is used in the preparation of other complex organic compounds . It’s a key intermediate in the synthesis of various chemical compounds.

Method of Application

The compound is synthesized through a hydrogenation reaction. The process involves adding 1,2-bis (o-nitrophenoxy)ethane, a nickel-based catalyst, activated carbon, and an alcohols solvent into a reaction vessel. Nitrogen is fed for displacement, then hydrogen is fed, the temperature is raised, and the feeding pressure is controlled to be 0.2 MPa-2 MPa. The reaction temperature is 60-100 DEG C .

Results or Outcomes

The preparation method has the advantages of smaller toxicity as alcohol is taken as a solvent, the solvent can be recycled and reused, zero waste liquor emission is achieved, meanwhile, the reaction yield is higher than 90%, and the product purity is higher than 99.0%. The catalyst and the activated carbon can be recycled, reducing both pollution and the production cost .

Crystallography

Application Summary

“2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine” is used in the study of crystal structures .

Method of Application

The compound is used to form complex structures with other elements like copper. The crystal structure of the resulting compound is then studied .

Results or Outcomes

The crystal structure of acetato-κ1O- { (2- (2- (2-aminophenoxy)ethoxy)phenyl) (4-oxo-4-phenylbut-2-en-2-yl)amido-κ2N,N′,O}copper (II), C26H26CuN2O5 was studied .

Dye Synthesis

Application Summary

“2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine” is used in the synthesis of dyes, specifically the yellow C.I.PigmentYellow180 .

Method of Application

The compound is used as a diazotization component in the synthesis of the dye . The specific procedures and parameters would depend on the exact dye being synthesized.

Results or Outcomes

The resulting dye is a high-grade pigment with a bright yellow color .

Calcium Chelating Agent in Optical Imaging

Application Summary

“2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine” is used as a calcium chelating agent in optical imaging .

Method of Application

The compound is used to synthesize BAPTA tetramethyl ester, a calcium chelating agent useful in optical imaging . The synthesis involves several steps, including the preparation of 1-(-2-chloroethoxy)-2-nitrobenzene and the synthesis of 2-[2-(2-aminophenoxy)ethoxy]-5-bromoaniline .

Results or Outcomes

The resulting BAPTA tetramethyl ester is used as a calcium chelating agent in optical imaging . The specific results or outcomes would depend on the exact imaging procedure being used.

Thermally Stable Epoxy Polymers

Application Summary

“2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine” is used in the synthesis of thermally stable epoxy polymers .

Method of Application

The compound is used as a component in the synthesis of a new tetraglycidyl amine, which is then cured with two hardeners: MDA and Jeffamine .

Results or Outcomes

The resulting polymers exhibited excellent thermal resistance and sufficient processability .

Synthetic Diazotization Component

Application Summary

“2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine” is used as a synthetic diazotization component of the yellow C.I.PigmentYellow180 of high-grade pigment dyestuff .

Method of Application

The compound is used in the synthetic diazotization process to produce the yellow pigment .

Results or Outcomes

The resulting pigment is a high-grade dye with a bright yellow color .

将来の方向性

The future directions for “2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine” could involve its use in the synthesis of new fluorescent dyes and other nitrogen compounds. Its potential as a selective reagent for some alkali and alkaline earth metal cations and some neutral polar molecules could also be explored .

特性

IUPAC Name |

2-[2-(2-aminophenoxy)ethoxy]-4-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2/c1-11-6-7-13(17)15(10-11)19-9-8-18-14-5-3-2-4-12(14)16/h2-7,10H,8-9,16-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNJQPJBLGFGESM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)OCCOC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60546712 | |

| Record name | 2-[2-(2-Aminophenoxy)ethoxy]-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60546712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine | |

CAS RN |

96331-95-2 | |

| Record name | 2-[2-(2-Aminophenoxy)ethoxy]-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60546712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

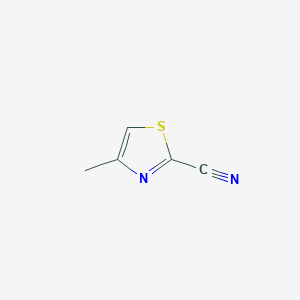

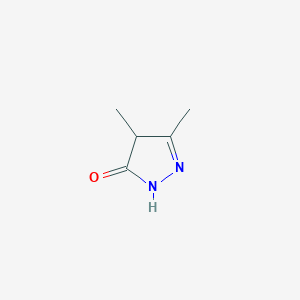

![2,3,5,6-Tetramethyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione](/img/structure/B21644.png)

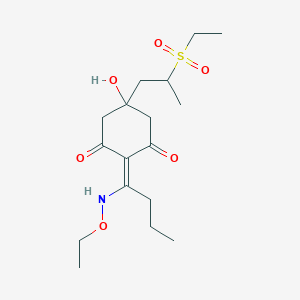

![3-(2-Chloroethyl)-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B21650.png)